

SALT score assessment deuruxolitinib clinical trials methodology

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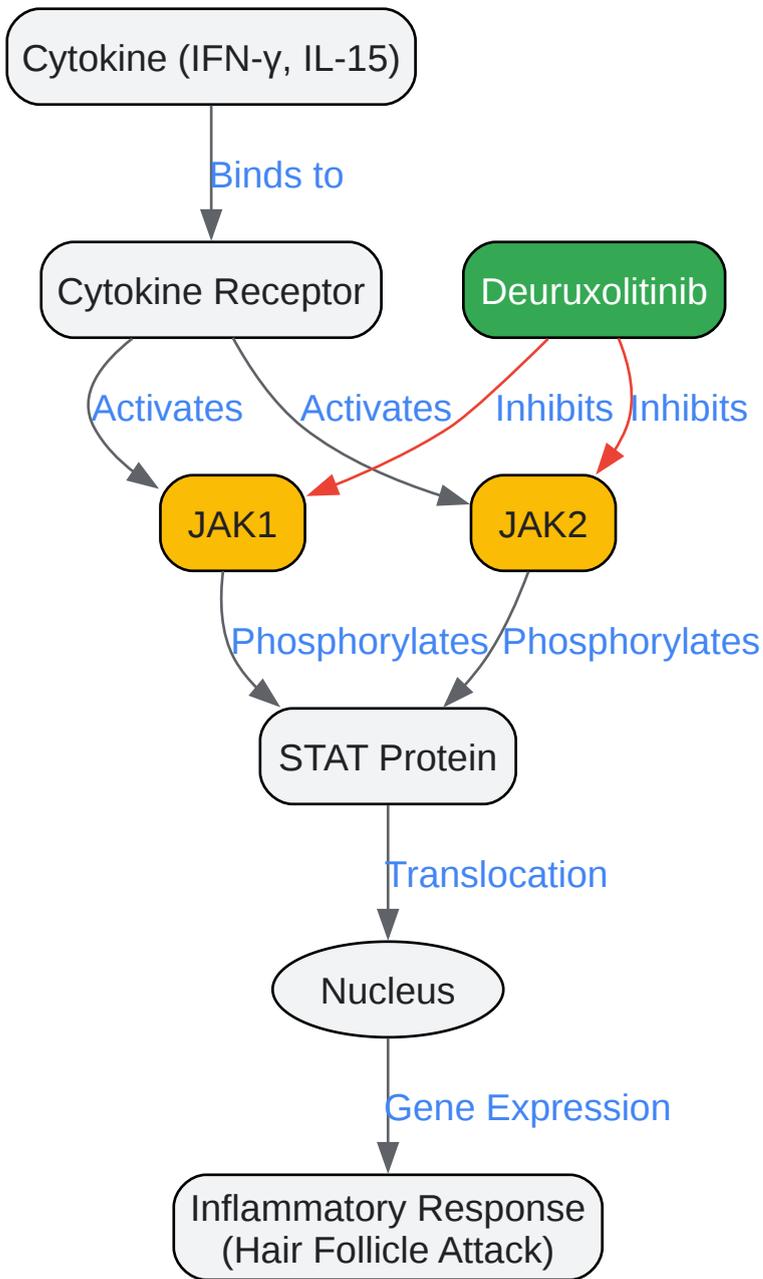
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SALT Score & Clinical Trial Methodology

The **Severity of Alopecia Tool (SALT)** is the standardized, quantitative instrument used in clinical trials to assess the extent of scalp hair loss and the efficacy of treatments like **deuruxolitinib** [1]. The methodology is as follows:

- **SALT Score Calculation:** The scalp is divided into four areas: the left (18%) and right (18%) temporal areas, the vertex/frontal area (40%), and the occipital area (24%). The percentage of hair loss in each area is estimated and multiplied by the area's weight. The SALT score is the sum of these four values, ranging from 0 (no hair loss) to 100 (complete scalp hair loss) [1].
- **SALT Score Interpretation:** The Alopecia Areata Investigator's Global Assessment (AA-IGA) translates the SALT score into severity categories. In clinical trials for **deuruxolitinib**, which enrolled patients with moderate-to-severe AA, the focus was on patients with a baseline SALT score of 50 or higher [1].
- **Key Efficacy Endpoints:** Primary efficacy endpoints in **deuruxolitinib** trials typically included:
 - **Absolute SALT Score:** The proportion of patients achieving a SALT score ≤ 20 ($\leq 20\%$ scalp hair loss) or ≤ 10 ($\leq 10\%$ scalp hair loss) at Week 24 [2] [3].
 - **Relative SALT Improvement:** The proportion of patients achieving a 75% (SALT75) or 90% (SALT90) improvement from their baseline SALT score [4] [5].

The diagram below illustrates the JAK-STAT signaling pathway targeted by **deuruxolitinib**.



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Diagram Title: JAK-STAT Signaling Pathway in Alopecia Areata

Efficacy Data from Clinical Trials

The following tables summarize the key efficacy findings for **deuruxolitinib** from meta-analyses and pivotal clinical trials.

Table 1: Efficacy of Deuruxolitinib from Meta-Analysis (Week 24) [4]

Efficacy Measure	Result (Mean Difference or Risk Ratio)	95% Confidence Interval	p-value
Change in SALT Score	MD = -47.26	(-53.47, -41.05)	p < 0.00001
Patients achieving SALT75	RR = 93.66	(23.42, 374.65)	p < 0.00001
Patients achieving SALT90	RR = 65.26	(16.28, 261.58)	p < 0.00001

Table 2: Efficacy from THRIVE-AA Phase 3 Trials (Pooled Analysis) [3]

Efficacy Endpoint	Deuruxolitinib 8 mg BID	Deuruxolitinib 12 mg BID	Placebo
Baseline Mean SALT Score	86.8	85.9	88.6
SALT50 at Week 8	17.9%	Not reported	6.5%
SALT ≤20 at Week 24	31%	Not reported	Significantly lower

Table 3: Comparative Efficacy from Network Meta-Analysis (SUCRA values) [5] A higher SUCRA value (0-1) indicates better relative efficacy.

Treatment Regimen	SALT Score Reduction	Achieving SALT75	Achieving SALT50
Brepocitinib 30 mg	0.9831	0.8448	0.9567
Deuruxolitinib 12 mg	0.9245	0.9761	0.7690

Treatment Regimen	SALT Score Reduction	Achieving SALT75	Achieving SALT50
Deuruxolitinib 8 mg	0.7736	0.8678	Not ranked in top 3
Ritlecitinib 50 mg	Not ranked in top 3	Not ranked in top 3	0.8689

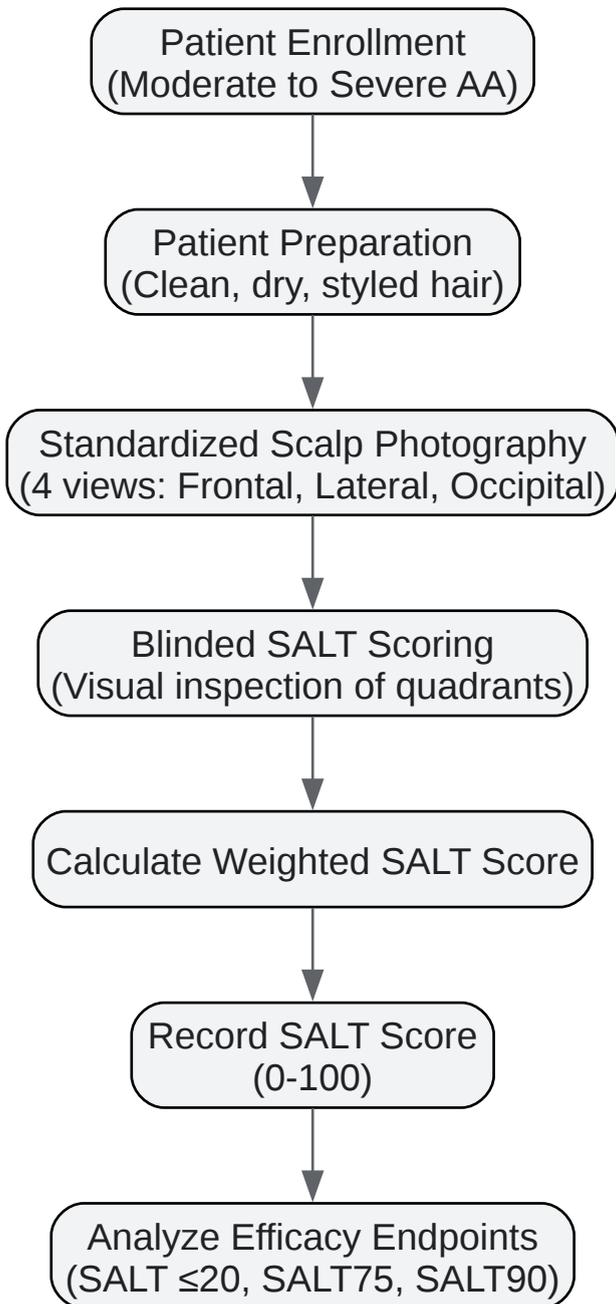
Application Notes & Protocols for SALT Assessment

For researchers implementing SALT assessment in clinical trials, standardized protocols are critical for data integrity.

Protocol 1: Standardized SALT Evaluation in Clinical Trials

- **Objective:** To ensure consistent, reproducible, and quantitative assessment of scalp hair loss in alopecia areata clinical trials.
- **Materials:** High-resolution digital camera, standardized photography setup (consistent lighting, background, and patient positioning), SALT scoring form, planimetry software (e.g., ImageJ for validation studies) [6].
- **Pre-Assessment Patient Preparation:** Hair should be clean, dry, and styled to fully expose the scalp and hairline. Preferentially, hair should be parted in a standard manner (e.g., center part) [1].
- **Photographic Documentation:** Capture standardized global photographs of the scalp in at least four views: frontal, right lateral, left lateral, and occipital. A close-up photograph of the scalp with a ruler included in the frame is recommended for planimetric validation [6].
- **SALT Scoring Procedure:**
 - Visually inspect the entire scalp.
 - Mentally divide the scalp into the four standard areas.
 - Estimate the percentage of hair loss in each area.
 - Calculate the weighted contribution: $(\% \text{ loss in left temporal} * 0.18) + (\% \text{ loss in right temporal} * 0.18) + (\% \text{ loss in vertex/frontal} * 0.40) + (\% \text{ loss in occipital} * 0.24)$.
 - Record the final SALT score (0-100).
- **Quality Control:** To minimize inter-rater variability, SALT scores should be assessed by a single, trained, and blinded rater. If possible, perform retrospective assessment of photographs (SALT-P) in addition to live assessment (SALT-I), as SALT-P has been shown to correlate more closely with planimetric surface area measurements [6].

The workflow for this protocol is visualized below.



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Diagram Title: SALT Score Assessment Workflow

Protocol 2: Addressing SALT Score Subjectivity with Planimetry

- **Objective:** To validate SALT scores using an objective, quantitative measure of alopecic surface area, reducing physician-related subjectivity [6].
- **Materials:** Scalp photograph with a reference ruler, computer with image analysis software (e.g., FIJI/ImageJ).

- **Procedure:**
 - Open the scalp photograph in ImageJ.
 - Set the scale using the "Set Scale" function by measuring the known length (e.g., 1 cm) on the ruler in the image.
 - Manually trace the border of every distinct alopecic patch on the scalp using the polygon selection tool.
 - Use the "Measure" function to calculate the surface area of each traced patch in cm².
 - Sum the surface areas of all patches to get the total alopecic area.
- **Application:** This objective measure can be used to define cut-off values for SALT categories (e.g., S1: ~60 cm², S2: ~100 cm²) and to verify the accuracy of clinical SALT scores, particularly in the S1 to S3 range where subjectivity is highest [6].

Safety and Tolerability Profile

While demonstrating promising efficacy, **deuruxolitinib**'s safety profile requires careful management.

- **Common Treatment-Emergent Adverse Events (TEAEs):** The most frequently reported TEAEs in clinical trials included **increased blood creatine phosphokinase (CPK)**, headache, and acne [4]. A meta-analysis found a significant risk ratio for elevated CPK (RR = 2.79) and a trend for headaches (RR = 1.49). Acne was particularly associated with the 12 mg dose [4].
- **Comparative Safety:** A network meta-analysis noted that **deuruxolitinib** exhibited a greater likelihood of causing adverse events compared to some other JAK inhibitors, whereas ritlecitinib 50 mg appeared to have a more favorable safety profile among high-dose oral JAK inhibitors [5].
- **Clinical Management:** These AEs were generally manageable in clinical trials. However, **CYP2C9 genotyping is required** before prescription, as **deuruxolitinib** is not recommended for individuals who are poor metabolizers of CYP2C9 [3].

Conclusion and Future Directions

Deuruxolitinib represents a significant advancement in AA treatment, showing rapid, substantial, and sustained hair regrowth in a majority of patients with moderate-to-severe disease within 24 weeks. Its efficacy is robust across various patient subgroups, though response in Black patients was not significant in one analysis, warranting further study [3].

The successful evaluation of **deuruxolitinib** hinges on the rigorous application of the SALT score methodology. Future work should focus on integrating objective measures like digital planimetry to further

standardize assessment and on generating long-term safety and efficacy data in real-world populations.

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